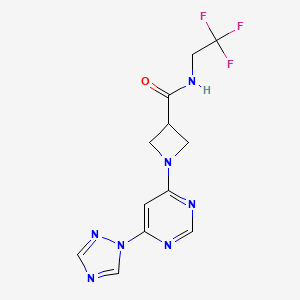

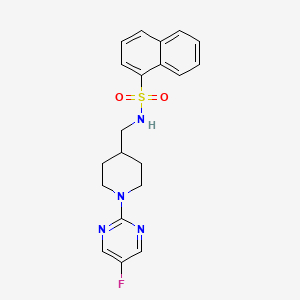

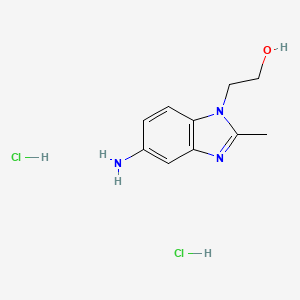

![molecular formula C9H10N6O2S3 B2998957 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-30-4](/img/structure/B2998957.png)

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing one sulfur and two nitrogen atoms . The exact structure of the compound you mentioned could not be retrieved from the available resources.Aplicaciones Científicas De Investigación

Glutaminase Inhibition

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, through its analogs, plays a role in the inhibition of kidney-type glutaminase (GLS). This inhibition is significant as GLS is a target for therapeutic intervention in cancer, where its activity is linked to tumor growth and survival. Analogs of this compound have been shown to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting potential applications in cancer treatment through the modulation of glutamine metabolism (Shukla et al., 2012).

Enzyme Inhibition

The structural modification incorporating thiophene tails in related compounds demonstrated selectivity and potency in inhibiting human carbonic anhydrase isoforms, particularly hCA IX and XII. This specificity towards different isoforms is crucial for designing inhibitors with minimal side effects, highlighting its potential in developing targeted therapies for conditions where carbonic anhydrases play a pivotal role, such as glaucoma, epilepsy, and certain cancers (Biswas et al., 2013).

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, derivatives synthesized for evaluating antimicrobial activity showed promising results against various bacterial and fungal strains. This suggests the compound's framework can be a basis for developing new antimicrobial agents, which is crucial in the era of rising antibiotic resistance (Baviskar et al., 2013).

Drug Design and Molecular Properties

Research into analogs and derivatives of this compound has contributed to a better understanding of structure-activity relationships (SAR) in drug design. By exploring the molecular properties and modifications of this compound, scientists aim to enhance drug-like properties, such as solubility and specificity, for various therapeutic applications. The ongoing development of these compounds underscores their potential in medicinal chemistry for creating more effective and targeted therapies (Yushyn et al., 2022).

Mecanismo De Acción

Target of Action

It is structurally similar to acetazolamide , which is a known inhibitor of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions.

Mode of Action

Based on its structural similarity to acetazolamide , it may also function as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the reaction.

Biochemical Pathways

If it acts similarly to acetazolamide , it would affect the carbonic anhydrase pathway. By inhibiting carbonic anhydrase, it could disrupt the balance of bicarbonate, carbon dioxide, and related compounds.

Result of Action

If it acts similarly to Acetazolamide , it could lead to an increase in blood pH due to a decrease in bicarbonate ions, which are a form of metabolic acid.

Propiedades

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2S3/c1-4(16)10-7-14-15-9(20-7)18-3-6(17)11-8-13-12-5(2)19-8/h3H2,1-2H3,(H,10,14,16)(H,11,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUUPWDXLALGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

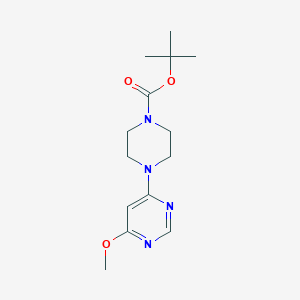

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2998876.png)

![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)

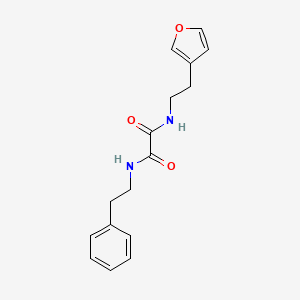

![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)

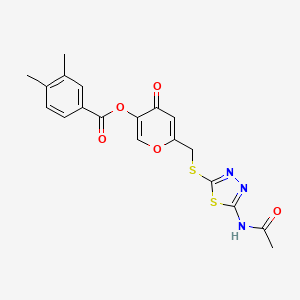

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)